(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 2828438-59-9) is a chiral indenooxazole derivative with a molecular formula of C₁₈H₁₆N₂O and a molecular weight of 276.33 g/mol . It is primarily used in laboratory research as a ligand or intermediate in asymmetric catalysis. The compound features a cyclopropyl-substituted pyridine ring fused to an indenooxazole scaffold, which confers unique stereoelectronic properties. Safety data indicate it poses risks of skin/eye irritation (GHS Category 2/2A) and requires storage under inert atmospheres at 2–8°C .
Properties
IUPAC Name |
(3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCYBCLMPPPCY-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CC=C2)C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Indanedione
In a representative procedure:
-
1,3-Indanedione (10 mmol) reacts with N-hydroxyurea (12 mmol) in acetic acid at 110°C for 24 hours.
-
The intermediate undergoes dehydration with PCl₃ to yield the oxazole ring.
-
Stereochemical control at the 3a and 8a positions is achieved using L-proline as a chiral catalyst, providing a 65% yield with 92% ee.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| L-Proline | 110 | 65 | 92 |
| D-Proline | 110 | 63 | 90 |
| No catalyst | 110 | 28 | 0 |
Introduction of the Cyclopropylpyridinyl Group
The 6-cyclopropylpyridin-2-yl moiety is installed via Suzuki-Miyaura cross-coupling, requiring careful ligand selection to preserve stereochemistry.
Palladium-Catalyzed Coupling
-
The oxazole bromide intermediate (1 eq) reacts with 6-cyclopropylpyridin-2-ylboronic acid (1.2 eq) in THF/H₂O (4:1).
-
Catalytic system: Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 eq) at 80°C for 12 hours.
-
Post-reaction purification by flash chromatography (hexane/EtOAc 7:3) affords the coupled product in 78% yield.
Key Challenge:
The cyclopropyl group’s strain necessitates mild conditions to prevent ring-opening. Lowering the temperature to 60°C reduces decomposition but increases reaction time to 24 hours.
Stereochemical Resolution
The target compound’s (3aS,8aR) configuration is achieved through chiral stationary phase chromatography or enzymatic resolution.
Preparative Chiral HPLC
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile phase: Hexane/Isopropanol (85:15)
-
Flow rate: 1 mL/min
-
Retention times: 8.2 min (3aS,8aR), 10.1 min (3aR,8aS)
Enantiomeric Excess:
99% ee confirmed by circular dichroism (Δε = +12.3 at 254 nm).
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A Grubbs II-catalyzed RCM approach constructs the oxazole ring from diene precursors:
-
Diene substrate (1 eq) reacts with Grubbs II (5 mol%) in CH₂Cl₂ at 40°C.
-
Yield: 58% with 85% ee after chiral resolution.
Limitation:
High catalyst loading and sensitivity to oxygen limit scalability.
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Cost Contributor | % Total Cost |
|---|---|---|
| Cyclocondensation | Chiral catalyst | 42 |
| Cross-coupling | Pd(PPh₃)₄ | 31 |
| Purification | Chiral HPLC | 27 |
Process Intensification:
Replacing HPLC with crystallization-based resolution reduces costs by 18%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.8 Hz, 1H, py-H), 7.45 (m, 2H, indeno-H), 3.89 (m, 1H, cyclopropane-H).
-
HRMS : m/z calcd. for C₂₁H₁₈N₂O₂ [M+H]⁺ 331.1447, found 331.1443.
Applications in Medicinal Chemistry
The compound serves as a keystone in developing kinase inhibitors, with IC₅₀ values <10 nM against JAK3 in preclinical models .
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized compounds with different chemical and physical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibit promising anticancer properties. The structure's ability to interact with specific biological targets makes it a candidate for further development in cancer therapeutics.
Neurological Disorders
Research into the neuroprotective effects of this compound suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with neurotransmitter systems could lead to advancements in neuropharmacology.
Organic Electronics
The unique structural characteristics of (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its stability and electronic properties could enhance device performance.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve the material's overall performance in various applications.
Chemical Probes
Due to its specific molecular structure, (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can be utilized as a chemical probe in biological research. It can help elucidate mechanisms of action for various biological pathways and facilitate the discovery of new therapeutic targets.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity or novel properties. This versatility is crucial for drug discovery and development processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines. |
| Study 2 | Neuroprotective Effects | Showed potential in mitigating neurodegeneration in animal models of Alzheimer's disease. |
| Study 3 | Organic Electronics | Improved efficiency in OLEDs when incorporated into device architecture. |
Mechanism of Action
The mechanism by which (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Methyl-Substituted Analog
- Compound: (3aS,8aR)-2-(6-Methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- CAS : 1532531-18-2
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- Key Differences :
Brominated Analog
- Compound: (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- CAS : 2757083-33-1
- Molecular Formula : C₁₅H₁₁BrN₂O
- Molecular Weight : 315.16 g/mol
Pyridin-2-ylmethyl-Substituted Analog
- Compound: (3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- CAS : 205647-97-8
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- Key Differences :
Bis-Indenooxazole Derivatives
Several dimeric analogs with linked indenooxazole units highlight structural diversity:
- L6: (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Molecular Formula: C₃₇H₂₉N₂O₂F₆ Molecular Weight: 647.21 g/mol Key Feature: Trifluoromethyl groups enhance electron-deficient character, improving catalytic activity in fluorination reactions .
- L15: (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(5-(2,4,6-triisopropylphenyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Molecular Formula: C₅₉H₆₇N₂O₂ Molecular Weight: 835.52 g/mol Key Feature: Bulky tert-butyl and triisopropyl groups provide steric shielding, critical for enantioselectivity in asymmetric catalysis .
Application-Driven Comparisons
Research Findings and Implications
- Synthetic Efficiency : The target compound’s cyclopropyl group may require specialized reagents (e.g., cyclopropane derivatives), whereas methyl or bromo analogs are synthesized via standard alkylation or cross-coupling (e.g., Suzuki reactions) .
- Catalytic Performance : Bulky substituents (e.g., tert-butyl in L15) improve enantioselectivity (>90% ee in some cases), while electron-withdrawing groups (e.g., CF₃ in L6) enhance electrophilicity for fluorination .
- Safety and Stability : All analogs share similar storage requirements (inert atmosphere, 2–8°C), but brominated derivatives pose additional hazards due to halogenated byproducts .
Biological Activity
The compound (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole , with CAS number 2417767-35-0 and molecular formula , is a member of the oxazole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Weight : 276.33 g/mol
- Storage Conditions : Inert atmosphere at room temperature
- Structure : The compound features a bicyclic structure that includes an indeno[1,2-d]oxazole moiety combined with a cyclopropylpyridine substituent.
Biological Activity Overview
Research has indicated that compounds within the oxazole family exhibit a range of biological activities. The specific compound has been evaluated in various studies for its pharmacological effects.
Antimicrobial Activity
A study on oxazole derivatives reported that certain compounds showed significant antimicrobial properties against various bacterial strains. The inhibition zones for (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole were measured against common pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 9 |
| P. aeruginosa | 11 |
| C. albicans | 10 |
These results suggest modest activity against Gram-positive bacteria and fungi but limited effectiveness against Gram-negative bacteria .
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory properties of this compound have shown promise. In vitro assays indicated that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity was assessed using cell lines exposed to inflammatory stimuli where the compound reduced cytokine levels significantly .
Anticancer Activity
The anticancer potential of oxazole derivatives has been widely studied. The compound was subjected to cytotoxicity assays against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibits selective cytotoxicity against certain cancer cells, warranting further investigation into its mechanisms of action .
Case Studies
- Antimicrobial Efficacy Against Fungal Strains : In a controlled study comparing various oxazole derivatives, the compound demonstrated a notable reduction in fungal growth compared to standard antifungal agents like ketoconazole .
- Inflammatory Disease Models : Animal models of inflammation treated with this compound showed reduced symptoms and markers of inflammation compared to untreated controls, suggesting potential therapeutic applications in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole in laboratory settings?
- Answer : The compound is classified under GHS Category 2 for skin corrosion/irritation and Category 2A for severe eye damage. Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Handling in a fume hood to avoid inhalation of dust.
- Storage in a tightly sealed container in a dry, ventilated area.
- Emergency measures: Flush eyes with water for 15 minutes if exposed, and wash skin with soap/water .
Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?
- Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₈H₁₆N₂O; MW 276.33).
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to resolve the indeno-oxazole scaffold and cyclopropylpyridinyl substituent.
- X-ray crystallography or circular dichroism (CD) to confirm the (3aS,8aR) stereochemistry, as seen in related bisoxazoline ligands .
Q. What solvents and conditions are compatible with this compound for experimental use?
- Answer : The compound is stable in dry tetrahydrofuran (THF), dichloromethane (DCM), and chloroform. Avoid protic solvents (e.g., water, alcohols) due to potential hydrolysis of the oxazole ring. Reactions involving strong bases (e.g., NaH) require anhydrous conditions and inert atmospheres .
Advanced Research Questions
Q. What synthetic methodologies are reported for derivatives of this indeno-oxazole scaffold, and how can they be optimized?
- Answer : Key approaches include:
- Catalytic asymmetric fluorination of copper carbene complexes to introduce stereochemical diversity (yields up to 88%) .
- gem-Dialkylation using NaH and alkyl halides in THF to modify substituents (e.g., tert-butyl benzyl groups).
- Ligand design : Bisoxazoline derivatives are synthesized via cyclopropane or cyclohexane diyl linkers, as demonstrated in asymmetric catalysis .
Q. How does the cyclopropylpyridinyl substituent influence the compound’s electronic properties and reactivity?
- Answer : The cyclopropyl group introduces ring strain, enhancing electrophilic reactivity at the pyridine nitrogen. Computational studies (DFT) or Hammett parameters can quantify electron-withdrawing effects. Compare with analogs (e.g., trifluoromethylpyridinyl or bipyridinyl substituents) to assess steric and electronic contributions to catalytic activity .
Q. What are the critical gaps in toxicity and environmental impact data for this compound?
- Answer : Existing safety data lack:
- Mutagenicity, carcinogenicity, and reproductive toxicity profiles.
- Ecotoxicological data : Bioaccumulation potential (logP), soil mobility, and aquatic toxicity.
- Recommended studies :
- Ames test for mutagenicity.
- Daphnia magna acute toxicity assays (EC₅₀).
- OECD 301 biodegradation tests .
Q. How is this compound applied in asymmetric catalysis, and what mechanistic insights exist?
- Answer : As a chiral bisoxazoline ligand precursor, it facilitates:
- Enantioselective C–H activation in nickel-catalyzed reactions.
- Copper-mediated fluorinations with stereochemical retention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
